1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine
Overview
Description
1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s structure consists of a benzimidazole core with a methyl group at the 1-position and a phenyl group at the 2-position, along with an amine group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate, followed by cyclization to form the benzimidazole ring . Another method includes the reaction of o-phenylenediamine with aromatic aldehydes or aliphatic aldehydes under acidic conditions . The reaction conditions typically involve heating the reactants in an acidic medium, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar methods as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Industrial processes may also incorporate additional purification steps, such as recrystallization or chromatography, to obtain high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups on the benzimidazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group at the 5-position can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides, often in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzimidazole derivatives.
Scientific Research Applications
1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential for cell division and proliferation . By binding to tubulin, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular targets, such as enzymes and receptors, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
2-Phenylbenzimidazole: Similar structure but lacks the methyl group at the 1-position.
5-Aminobenzimidazole: Similar structure but lacks the phenyl group at the 2-position.
1-Methylbenzimidazole: Similar structure but lacks the phenyl group at the 2-position and the amine group at the 5-position.
Uniqueness: 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine is unique due to the presence of both the methyl group at the 1-position and the phenyl group at the 2-position, along with the amine group at the 5-position. This specific substitution pattern contributes to its distinct chemical and pharmacological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-methyl-2-phenylbenzimidazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-17-13-8-7-11(15)9-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKCUSHEAWLHRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360178 | |
Record name | BAS 06911377 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21444-76-8 | |
Record name | BAS 06911377 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21444-76-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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